1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” consists of a benzothiophene ring attached to a pyrrolidin-3-ol group via a carbonyl group.Scientific Research Applications
Synthesis and Structural Properties
Novel benzothiophene derivatives have been synthesized through heterocyclization reactions, offering insights into the chemical behavior and potential applications of similar compounds, including 1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol (Gabriele et al., 2011).
The crystal structure of related compounds reveals intricate molecular conformations and interactions, shedding light on the structural dynamics that could influence the chemical properties and reactivity of this compound (Govindaraj et al., 2015) (Savithri et al., 2015).
The antimicrobial activity of benzothiophene derivatives has been explored, indicating potential applications in pharmaceuticals and drug design, which could be relevant for this compound (Naganagowda & Petsom, 2011).
The synthesis of pyrrolidin-2-ones and derivatives, including this compound, is a promising area of research, with these compounds being part of many natural products and biologically active molecules. Their presence in many ligands for asymmetric catalysis, in the field of organocatalysis, and in a vast number of natural products highlights their significance in medicinal chemistry (Rubtsova et al., 2020).
The synthesis of pyrrolidines and pyrrolidinones, which are crucial structural motifs in organic chemistry and are present in many natural products and biologically active molecules, is a significant area of research. The pursuit of new and efficient methods for their synthesis, including compounds like this compound, is an important goal in modern organic synthesis due to their extensive applications (Anderson & Liu, 2000).
Safety and Hazards
While specific safety data for “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol” is not available, it’s important to handle all chemical compounds with care. For instance, a similar compound, 1-Benzothiophene-3-carbonyl chloride, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
For instance, benzothiophenes have been reported to possess a wide range of therapeutic properties , and pyrrolidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of benzothiophenes and pyrrolidines often involves interactions with enzymes, receptors, or ion channels, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-ol”, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing benzothiophene and pyrrolidine moieties have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Benzothiophenes and pyrrolidines have been associated with a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
properties
IUPAC Name |
1-benzothiophen-2-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-10-5-6-14(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10,15H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSWKIAYRUAXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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